molecular formula C22H27N3O2 B6782638 4-(3-hydroxyphenyl)-N-[(3-phenylcyclobutyl)methyl]piperazine-1-carboxamide

4-(3-hydroxyphenyl)-N-[(3-phenylcyclobutyl)methyl]piperazine-1-carboxamide

Cat. No.: B6782638
M. Wt: 365.5 g/mol
InChI Key: OCUGZAWVCSMBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Hydroxyphenyl)-N-[(3-phenylcyclobutyl)methyl]piperazine-1-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a piperazine ring substituted with a hydroxyphenyl group and a phenylcyclobutylmethyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-hydroxyphenyl)-N-[(3-phenylcyclobutyl)methyl]piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a hydroxy-substituted benzene derivative reacts with the piperazine core.

    Attachment of the Phenylcyclobutylmethyl Group: This step involves the alkylation of the piperazine nitrogen with a phenylcyclobutylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents for electrophilic aromatic substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, 4-(3-hydroxyphenyl)-N-[(3-phenylcyclobutyl)methyl]piperazine-1-carboxamide is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Medically, this compound is investigated for its potential therapeutic properties, including its ability to interact with specific receptors or enzymes in the body. It may serve as a lead compound for developing new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(3-hydroxyphenyl)-N-[(3-phenylcyclobutyl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxyphenyl group may participate in hydrogen bonding or π-π interactions, while the piperazine ring can enhance binding affinity through its basic nitrogen atoms. The phenylcyclobutylmethyl group adds steric bulk, potentially influencing the compound’s selectivity and potency.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Hydroxyphenyl)piperazine-1-carboxamide: Lacks the phenylcyclobutylmethyl group, resulting in different pharmacological properties.

    N-[(3-Phenylcyclobutyl)methyl]piperazine-1-carboxamide: Lacks the hydroxyphenyl group, affecting its interaction with biological targets.

    4-(3-Hydroxyphenyl)-N-methylpiperazine-1-carboxamide: The methyl group instead of the phenylcyclobutylmethyl group alters its steric and electronic properties.

Uniqueness

4-(3-Hydroxyphenyl)-N-[(3-phenylcyclobutyl)methyl]piperazine-1-carboxamide is unique due to the combination of its hydroxyphenyl and phenylcyclobutylmethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(3-hydroxyphenyl)-N-[(3-phenylcyclobutyl)methyl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c26-21-8-4-7-20(15-21)24-9-11-25(12-10-24)22(27)23-16-17-13-19(14-17)18-5-2-1-3-6-18/h1-8,15,17,19,26H,9-14,16H2,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUGZAWVCSMBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)O)C(=O)NCC3CC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.